molecular formula C12H13ClO3 B3006221 Ethyl 4-chloro-3-ethylbenzoylformate CAS No. 1373519-61-9

Ethyl 4-chloro-3-ethylbenzoylformate

Cat. No.: B3006221
CAS No.: 1373519-61-9
M. Wt: 240.68
InChI Key: STPGNGSDZLEHAQ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-ethylbenzoylformate is an aromatic ester featuring a benzoylformate core substituted with a chlorine atom at the para position (C4) and an ethyl group at the meta position (C3) on the benzene ring. Its molecular formula is C₁₂H₁₃ClO₄, derived from the benzoylformate structure (C₆H₅-C(=O)-CO-OEt) modified with substituents. The compound is structurally characterized by:

  • Electron-withdrawing chlorine at C4, which polarizes the aromatic ring.
  • Electron-donating ethyl group at C3, which introduces steric bulk and modulates electronic effects.
  • Ester functionalities (benzoylformate and ethyl ester), rendering it reactive in hydrolysis, transesterification, or nucleophilic substitution reactions.

This compound is listed as a discontinued specialty chemical, suggesting niche use or challenges in large-scale production .

Properties

IUPAC Name

ethyl 2-(4-chloro-3-ethylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-3-8-7-9(5-6-10(8)13)11(14)12(15)16-4-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPGNGSDZLEHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-3-ethylbenzoylformate typically involves the esterification of 4-chloro-3-ethylbenzoic acid with ethyl formate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-ethylbenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 4-chloro-3-ethylbenzoylformate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules.

  • Chiral Intermediates : This compound is often utilized to produce chiral intermediates crucial for synthesizing drugs such as statins, which are used to lower cholesterol levels. The compound's chirality is essential for the biological activity of these drugs .
  • Synthesis of Atorvastatin : One notable application is in the synthesis of atorvastatin, a widely prescribed cholesterol-lowering medication. This compound is transformed into ethyl (S)-(−)-4-chloro-3-hydroxybutyrate, which is a vital precursor in this synthetic pathway .

Biocatalytic Processes

Recent advancements have highlighted the use of this compound in biocatalytic processes, particularly through whole-cell biotransformations.

  • Asymmetric Bioreduction : The compound can be converted into optically active products using recombinant microorganisms. For instance, studies have shown that engineered Escherichia coli can effectively bioreduce ethyl 4-chloro-3-oxobutanoate (COBE) into (R)-ethyl 4-chloro-3-hydroxybutyrate with high yields (≥90%) under mild conditions . This process utilizes carbonyl reductases and glucose dehydrogenases to achieve stereoselectivity.
  • Green Chemistry Approaches : The development of biocompatible solvents such as deep eutectic solvents (DES) has enhanced the efficiency of these biocatalytic reactions. The combination of DES with organic solvents has been shown to improve substrate solubility and enzyme activity, leading to better yields and reaction rates .

Case Study 1: Bioreduction of COBE

A study conducted on the bioreduction of COBE using recombinant E. coli demonstrated the following outcomes:

ParameterValue
Substrate Concentration1000 mM
Yield of (R)-CHBE≥90%
Reaction Time12 hours
Optimal pH7.0
Temperature30 °C

This case study illustrates the compound's utility in producing valuable chiral intermediates through environmentally friendly methods .

Case Study 2: Synthesis of Atorvastatin

The synthesis pathway for atorvastatin involves several steps where this compound acts as an intermediate. The following table summarizes key steps:

StepReaction TypeIntermediate Produced
Step 1EsterificationEthyl (S)-(−)-4-chloro-3-hydroxybutyrate
Step 2ReductionAtorvastatin precursor

This pathway highlights the significance of this compound in pharmaceutical applications, particularly in creating effective treatments for hyperlipidemia .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-3-ethylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The chloro and ethyl substituents on the benzene ring can affect the compound’s reactivity and binding affinity, modulating its biological activity .

Comparison with Similar Compounds

Structural and Electronic Features

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
Ethyl 4-chloro-3-ethylbenzoylformate C4-Cl, C3-Ethyl C₁₂H₁₃ClO₄ 256.68 EWG (Cl) + EDG (Ethyl) hybrid effects
Ethyl 4-chlorobenzoylformate C4-Cl C₁₀H₉ClO₄ 228.63 Strong EWG dominance
Ethyl 4-fluoro-3-ethylbenzoylformate* C4-F, C3-Ethyl C₁₂H₁₃FO₄ 240.23 Moderate EWG (F) + EDG (Ethyl)
Ethyl 3-chloro-4-methylbenzoylformate* C3-Cl, C4-Methyl C₁₁H₁₁ClO₄ 242.66 EWG (Cl) + Weak EDG (Methyl)

Notes:

  • Hybrid electronic effects : The ethyl group in this compound counterbalances the electron-withdrawing chlorine, reducing ring deactivation compared to analogs with only EWG substituents (e.g., Ethyl 4-chlorobenzoylformate) .

Physicochemical Properties

Property Ethyl 4-Cl-3-Ethylbenzoylformate Ethyl 4-Cl-Benzoylformate Ethyl 3-Cl-4-Me-Benzoylformate*
LogP (Predicted) ~3.2 ~2.8 ~2.9
Solubility (Water) Low (<1 mg/mL) Low (<1 mg/mL) Low (<1 mg/mL)
Melting Point Not reported Not reported Not reported

Key Insights :

  • Lipophilicity : The ethyl group increases logP compared to analogs with smaller substituents, enhancing membrane permeability but reducing aqueous solubility .
  • Stability : The electron-donating ethyl group may stabilize the ester against hydrolysis relative to more electron-deficient analogs (e.g., fluorinated derivatives) .

Commercial and Industrial Relevance

  • This compound : Discontinued by suppliers (e.g., CymitQuimica), likely due to low demand or synthetic complexity .
  • Ethyl 4-chlorobenzoylformate : More widely available, suggesting broader utility in drug intermediate synthesis .

Biological Activity

Ethyl 4-chloro-3-ethylbenzoylformate is a compound of significant interest due to its biological activities and applications in organic synthesis, particularly in the production of chiral intermediates. This article reviews the biological activity of this compound, focusing on its synthesis, enzymatic interactions, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C12H13ClO3 and features a benzoyl group substituted with a chlorine atom and an ethyl group. Its structure allows for various chemical reactions, particularly involving reduction and oxidation processes.

Aldehyde Reductases

Research indicates that this compound can be transformed by various aldehyde reductases. These enzymes are crucial for the asymmetric reduction of carbonyl compounds, which is essential in synthesizing chiral molecules used in pharmaceuticals.

  • Sporobolomyces salmonicolor : This yeast species has been shown to express aldehyde reductases that catalyze the reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding alcohol form, demonstrating high enantiomeric excess (up to 92.7% for the (S)-enantiomer) .
  • Escherichia coli Transformants : Studies have demonstrated that E. coli cells co-expressing aldehyde reductases can effectively reduce ethyl 4-chloro-3-oxobutanoate, showcasing its potential as a biocatalyst in industrial applications .

1. Synthesis of Chiral Intermediates

This compound serves as a precursor in the synthesis of various chiral intermediates, including those used in drug development. For instance, it plays a role in producing atorvastatin calcium, a widely used cholesterol-lowering medication .

2. Biocatalysis Using Actinobacteria

Actinobacteria have been identified as effective microbial cell factories for the production of chiral compounds through asymmetric biocatalysis. These microorganisms exhibit high regioselectivity and enantioselectivity under mild conditions, making them suitable for industrial applications .

Research Findings

StudyOrganismReactionYield/Enantiomeric Excess
Kasprzak et al. (PhD Thesis)A. adeninivoransSynthesis of ethyl (R)-4-chloro-3-hydroxybutanoate>99% enantiopurity
PMC91706Sporobolomyces salmonicolorReduction of ethyl 4-chloro-3-oxobutanoate92.7% (S) enantiomer
Kataoka et al.E. coli TransformantsStereoselective reductionHigh conversion efficiency

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